molecular formula C13H10ClN3O B2758119 2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine CAS No. 70128-51-7

2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine

Cat. No.: B2758119
CAS No.: 70128-51-7
M. Wt: 259.69
InChI Key: NARXCNYVOMSZRH-UHFFFAOYSA-N
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Description

2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Scientific Research Applications

2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with furan-2-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas are commonly employed.

Major Products Formed

    Substitution: Products include derivatives where the chloro group is replaced by other functional groups.

    Oxidation: Products include oxidized forms of the furan ring.

    Reduction: Products include reduced forms of the furan ring or the quinazoline core.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)acetamide
  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-chloromethyl-4-methyl-quinazoline

Uniqueness

2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine is unique due to the combination of the quinazoline core with the furan ring and the chloro substituent. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARXCNYVOMSZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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